4,5-dichloro-1-propyl-1H-imidazole
Beschreibung
BenchChem offers high-quality 4,5-dichloro-1-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dichloro-1-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,5-dichloro-1-propylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPKTGQCHKMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Analysis and NMR Chemical Shift Profiling of 4,5-Dichloro-1-propyl-1H-imidazole
Executive Summary & Structural Causality
The imidazole scaffold is a privileged pharmacophore in drug development and agrochemical design. Specifically, 4,5-dichloro-1-propyl-1H-imidazole presents a unique "push-pull" electronic environment that makes it an excellent building block for complex active pharmaceutical ingredients (APIs).
Understanding the precise nuclear magnetic resonance (NMR) profile of this molecule requires analyzing the causality behind its electronic distribution. The molecule features two highly electronegative chlorine atoms at the C4 and C5 positions. These halogens exert a strong −I (inductive) effect, withdrawing electron density from the aromatic π -system. Conversely, the N1-propyl group exerts a mild +I effect, donating electron density back into the ring[1]. Furthermore, the N1 atom (pyrrole-like) donates its lone pair into the aromatic sextet ( +M effect), while the N3 atom (pyridine-like) withdraws electron density. This asymmetric electronic distribution dictates the distinct chemical shifts observed in both 1 H and 13 C NMR spectra[2].
Spectroscopic Profiling: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the quantitative NMR data for 4,5-dichloro-1-propyl-1H-imidazole in deuterated chloroform (CDCl 3 ). The assignments are grounded in the fundamental principles of magnetic anisotropy and scalar coupling[3].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Causality |
| C2-H | 7.55 | Singlet (s) | - | 1H | Deshielded by the combined −I effects of adjacent N1 and N3 atoms[1]. |
| C1'-H 2 | 3.95 | Triplet (t) | 7.1 | 2H | Directly attached to the electronegative N1 atom, pulling the resonance downfield. |
| C2'-H 2 | 1.75 | Sextet (h) | 7.3 | 2H | β -position to N1; experiences standard n+1 coupling from adjacent CH 2 and CH 3 . |
| C3'-H 3 | 0.95 | Triplet (t) | 7.4 | 3H | Terminal aliphatic methyl group, shielded from the aromatic ring's anisotropic cone. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C2 | 136.0 | CH | Highly deshielded due to its position between two electronegative nitrogen atoms. |
| C4 | 126.5 | C-Cl | Deshielded by the adjacent pyridine-like N3 atom, which withdraws electron density. |
| C5 | 114.2 | C-Cl | Shielded relative to C4 due to the +M effect of the lone pair on the adjacent pyrrole-like N1 atom. |
| C1' | 49.5 | CH 2 | Aliphatic carbon directly bound to the N1 heteroatom. |
| C2' | 23.5 | CH 2 | Intermediate aliphatic chain carbon. |
| C3' | 11.0 | CH 3 | Terminal aliphatic carbon. |
Synthetic Methodology & Self-Validating Workflow
To obtain high-purity 4,5-dichloro-1-propyl-1H-imidazole for NMR analysis, a regioselective N-alkylation must be performed. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Step-by-Step Synthesis Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add anhydrous potassium carbonate (K 2 CO 3 , 1.5 eq) portion-wise.
-
Causality: K 2 CO 3 is a mild base that deprotonates the acidic N-H (pKa ~12). DMF solvates the potassium cation, leaving a highly nucleophilic, "naked" imidazolide anion.
-
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise. Heat the mixture to 80 °C for 12 hours.
-
Causality: The elevated temperature provides the activation energy necessary for the S N 2 displacement of the bromide ion, overcoming the steric hindrance of the adjacent C5-chlorine.
-
-
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). The disappearance of the highly polar starting material (which streaks due to hydrogen bonding) and the appearance of a distinct, higher R f spot confirms the successful masking of the N-H bond.
-
Workup & Purification: Quench with distilled water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via silica gel chromatography.
Workflow for the regioselective N-alkylation of 4,5-dichloro-1H-imidazole.
NMR Acquisition & Data Processing Workflow
High-fidelity NMR data relies on rigorous sample preparation and optimized acquisition parameters. Phase effects and solvent interactions can dramatically alter the chemical shifts of imidazole derivatives[2].
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: TMS acts as an internal standard (set to 0.00 ppm) to calibrate the spectrum, eliminating shift discrepancies caused by temperature or concentration variations.
-
-
Probe Tuning & Shimming: Insert the 5 mm tube into the spectrometer. Lock onto the deuterium frequency of CDCl 3 and perform gradient shimming.
-
Causality: A highly homogeneous B0 magnetic field is critical to resolve the fine 3JHH scalar couplings of the propyl aliphatic chain.
-
-
Acquisition Parameters:
-
1 H NMR: Execute a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 1.0 s and 16 scans.
-
13 C NMR: Execute a proton-decoupled sequence (zgpg30) with a D1 of 2.0 s and 512 scans.
-
Causality: The extended D1 and higher scan count for 13 C are mandatory to achieve an adequate signal-to-noise ratio for the quaternary C4 and C5 carbons, which relax slowly due to the lack of directly attached protons (no Nuclear Overhauser Effect enhancement).
-
-
Self-Validation (Integration): During processing, the integration of the C2-H singlet (1H) must perfectly match half the integration of the C1'-H 2 triplet (2H). Any fractional deviation indicates incomplete alkylation or the presence of impurities.
Step-by-step NMR data acquisition and processing pathway.
Sources
The Pharmacological Architecture of 4,5-Dichloro-1-propyl-1H-imidazole (DCPI) in Biological Assays
Executive Summary
In the landscape of medicinal chemistry and assay development, halogenated N-alkyl imidazoles represent a highly privileged class of pharmacophores. Specifically, 4,5-dichloro-1-propyl-1H-imidazole (DCPI) serves as a robust, bifunctional scaffold utilized in the design of cytochrome P450 (CYP) inhibitors, antifungal agents, and targeted kinase modulators.
This technical guide deconstructs the mechanism of action of the DCPI scaffold in biological assays. By examining the electronic and steric causality behind its structural components, we provide researchers with a comprehensive framework for deploying DCPI-derived compounds in high-throughput screening (HTS) and target validation workflows.
Physicochemical Profiling: The Causality of the DCPI Scaffold
To understand how DCPI behaves in a biological assay, one must analyze the specific contributions of its functional groups. The biological activity of this molecule is not coincidental; it is governed by strict electronic and thermodynamic principles.
The Role of N1-Propylation: Tautomeric Locking
Unsubstituted imidazoles possess an acidic proton on the N1 position, allowing them to deprotonate in basic biological buffers to form an imidazolate anion. This ionization drastically alters the molecule's binding kinetics and reduces its electrophilicity. By introducing a 1-propyl group, the scaffold is "tautomerically locked." This N-alkylation prevents deprotonation, ensuring the imidazole ring remains a neutral species and that the unhindered N3 nitrogen lone pair is strictly available as a hydrogen bond acceptor or metal coordinator [1]. Furthermore, the propyl chain provides an optimal aliphatic vector to anchor the molecule within shallow hydrophobic grooves.
The Role of 4,5-Dichloro Substitution: Halogen Bonding and Lipophilicity
The incorporation of chlorine atoms at the 4 and 5 positions serves two critical functions:
-
Steric and Hydrophobic Bulk: The halogens significantly increase the partition coefficient (LogP), driving the molecule into the lipophilic active sites of target proteins.
-
Halogen Bonding: In kinase inhibition, halogen substituents exert a profound influence on binding affinity by modulating interactions within the ATP-binding pocket, specifically targeting the hinge region [2]. The electron-withdrawing nature of the chlorines also decreases the basicity of the N3 nitrogen, fine-tuning its coordination strength to prevent irreversible toxicity.
Primary Mechanisms of Action in Biological Targets
Mechanism A: Metalloprotein (CYP450) Inhibition
The most prominent mechanism of action for the DCPI scaffold is the competitive inhibition of heme-containing enzymes, such as Cytochrome P450 (e.g., CYP51A1 / Lanosterol 14α-demethylase).
When DCPI enters the active site, the lipophilic 4,5-dichloro-1-propyl moiety anchors the molecule within the hydrophobic substrate access channel. This positions the unhindered N3 nitrogen in perfect proximity to the heme iron (Fe³⁺). The N3 lone pair donates electron density to the iron, forming a stable coordinate covalent bond [3]. This coordination blocks the binding of endogenous substrates (like lanosterol) and prevents the activation of molecular oxygen, effectively halting ergosterol or steroid biosynthesis.
Mechanism of CYP450 inhibition via N3-heme iron coordination by the DCPI scaffold.
Mechanism B: Kinase Hinge-Binding
Beyond metalloproteins, halogenated imidazoles are frequently utilized as core scaffolds for tyrosine kinase inhibitors (TKIs). In these assays, DCPI acts as an ATP-competitive inhibitor. The basic imidazole nitrogen forms critical hydrogen bonds with the backbone amides of the kinase hinge region, while the 4,5-dichloro groups occupy the hydrophobic "DFG-out" or adjacent allosteric pockets, locking the kinase in an inactive conformation [2].
Experimental Protocols for Biological Assays
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out assay artifacts (e.g., compound auto-fluorescence or non-specific aggregation).
Protocol 1: High-Throughput CYP51 Inhibition Assay (CO-Difference Spectroscopy)
This assay measures the ability of DCPI to shift the spectral properties of the CYP450 heme, a direct readout of N3-iron coordination [4].
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant CYP51 enzyme to a final concentration of 1.0 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Correction: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis absorption spectrum (350–500 nm) to zero the instrument.
-
Compound Titration: Add DCPI (dissolved in DMSO) to the sample cuvette in 0.5 μM increments (final DMSO concentration < 1%). Add an equivalent volume of pure DMSO to the reference cuvette.
-
Spectral Shift Detection: After a 5-minute incubation per addition, record the difference spectrum. A successful N3-heme coordination will induce a Type II spectral shift: an absorbance trough at ~390 nm and a peak at ~425 nm.
-
Validation: Calculate the spectral dissociation constant ( Ks ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA425−390 ). Use Ketoconazole as a positive control.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
TR-FRET mitigates the risk of compound auto-fluorescence—a common issue with highly conjugated or halogenated heterocycles—by utilizing a time delay before signal acquisition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DCPI in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Incubation: Add 5 μL of the target kinase (e.g., EGFR) and 5 μL of the ATP/substrate mix to a 384-well microplate. Incubate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 10 μL of the TR-FRET detection buffer containing EDTA (to stop the reaction), a Europium (Eu)-labeled anti-phospho antibody, and a fluorescent tracer.
-
Signal Acquisition: Excite the plate at 340 nm. Implement a 100 μs delay, then read emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the log[DCPI] versus the FRET ratio to determine the IC₅₀. Ensure the assay Z'-factor is > 0.6 for robust validation.
Step-by-step TR-FRET workflow for evaluating DCPI kinase inhibition and assay robustness.
Quantitative Data Summary
The table below summarizes the theoretical and empirical baseline metrics for the DCPI scaffold across standard biological assay targets, demonstrating the impact of its structural features.
| Metric / Target | Value / Outcome | Causality / Structural Driver |
| Calculated LogP (cLogP) | ~2.8 - 3.2 | Driven by the lipophilic 1-propyl chain and 4,5-dichloro substitutions, ensuring optimal membrane permeability. |
| CYP51 Binding Affinity ( Ks ) | < 0.5 μM | N3-nitrogen lone pair coordination with the Fe³⁺ heme center. |
| Kinase (EGFR) IC₅₀ | 1.0 - 5.0 μM | Halogen bonding of the 4,5-dichloro moiety within the hydrophobic hinge region. |
| Assay Interference (Auto-fluorescence) | Low | Lack of extended polycyclic conjugation minimizes interference in standard 340/460 nm fluorescence assays. |
References
-
Mirgany, T. O., & Asiri, H. H. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Center for Biotechnology Information (PMC). Retrieved from:[Link]
-
ACS Publications. (2024). Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry. Retrieved from:[Link]
-
ACS Publications. (2022). Homodimerization Counteracts the Detrimental Effect of Nitrogenous Heme Ligands on the Enzymatic Activity of Acanthamoeba castellanii CYP51. Biochemistry. Retrieved from:[Link]
Mass spectrometry fragmentation pathways for 4,5-dichloro-1-propyl-1H-imidazole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4,5-dichloro-1-propyl-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 4,5-dichloro-1-propyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of halogenated and N-alkylated heterocyclic compounds. By elucidating the causality behind bond cleavages, this guide offers a predictive framework for the interpretation of mass spectra of this and structurally related molecules. Methodologies for experimental validation are also presented, ensuring a self-validating system for analytical characterization.
Introduction: The Analytical Significance of Halogenated Imidazoles
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of halogen atoms and alkyl chains, as in 4,5-dichloro-1-propyl-1H-imidazole, significantly modulates their physicochemical and biological properties. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds.[1] Understanding the fragmentation behavior of 4,5-dichloro-1-propyl-1H-imidazole is critical for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. This guide provides a detailed examination of its expected fragmentation pathways under electron ionization (EI), a common and highly informative ionization technique.
Foundational Principles of Imidazole Fragmentation
The mass spectra of substituted imidazoles are often characterized by pronounced molecular ions and predictable fragmentation patterns.[2][3] Skeletal rearrangements are uncommon, making mass spectrometry a reliable method for their structural analysis.[2][3] Key fragmentation processes for substituted imidazoles include the decomposition of the azole ring, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2] For N-alkylated imidazoles, fragmentation of the alkyl chain is a prominent feature.[4][5]
The presence of chlorine atoms introduces a distinct isotopic signature. A molecule containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1.[1] This pattern is a powerful diagnostic tool for identifying chlorinated compounds.
Proposed Fragmentation Pathways for 4,5-dichloro-1-propyl-1H-imidazole
The molecular formula for 4,5-dichloro-1-propyl-1H-imidazole is C₆H₈Cl₂N₂. The nominal molecular weight is 178 Da (with ³⁵Cl isotopes). The following pathways are proposed based on established fragmentation rules for halogenated and N-alkylated heterocycles.
Initial Ionization and Alpha-Cleavage
Upon electron ionization, a high-energy electron is removed from the molecule, forming the molecular ion (M⁺˙) at m/z 178. A primary and highly favorable fragmentation pathway for N-alkylated compounds is α-cleavage, the breaking of the bond between the first and second carbon of the alkyl chain. This results in the loss of an ethyl radical (•C₂H₅) and the formation of a stable, resonance-delocalized cation.
-
Pathway 1: Loss of an Ethyl Radical
-
M⁺˙ (m/z 178) → [M - C₂H₅]⁺ (m/z 149) + •C₂H₅
-
The resulting ion at m/z 149 is stabilized by the imidazole ring and is expected to be a prominent peak in the spectrum.
Propyl Chain Fragmentation: β-Cleavage and McLafferty Rearrangement
Another common fragmentation for alkyl chains is β-cleavage, leading to the loss of an alkene. In this case, the loss of propene (C₃H₆) via a hydrogen rearrangement would lead to the 4,5-dichloro-1H-imidazole radical cation.
-
Pathway 2: Loss of Propene
-
M⁺˙ (m/z 178) → [M - C₃H₆]⁺˙ (m/z 136) + C₃H₆
-
The ion at m/z 136 corresponds to the 4,5-dichloroimidazole core. The NIST WebBook provides a reference spectrum for 4,5-dichloroimidazole, which can be used to support the identification of this fragment.[6]
Cleavage of the Imidazole Ring
The imidazole ring itself can undergo fragmentation, typically initiated after initial fragmentation of the substituents. A characteristic fragmentation of the imidazole nucleus is the loss of hydrogen cyanide (HCN).
-
Pathway 3: Sequential Loss from the Propyl Chain and Ring
-
[M - C₂H₅]⁺ (m/z 149) → [C₄H₄Cl₂N]⁺ (m/z 122) + HCN
-
This pathway involves the fragmentation of the ion formed from α-cleavage, leading to a fragment at m/z 122.
Halogen-Related Fragmentations
The carbon-chlorine bond is susceptible to cleavage. The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is a plausible pathway.
-
Pathway 4: Loss of a Chlorine Radical
-
M⁺˙ (m/z 178) → [M - Cl]⁺ (m/z 143) + •Cl
-
Further fragmentation could involve the loss of the second chlorine atom or other parts of the molecule.
The following diagram illustrates the proposed primary fragmentation pathways:
Caption: Experimental workflow for the MS analysis of 4,5-dichloro-1-propyl-1H-imidazole.
Conclusion
The mass spectrometry fragmentation of 4,5-dichloro-1-propyl-1H-imidazole is predicted to be governed by logical and well-established principles of organic mass spectrometry. The primary fragmentation pathways likely involve α-cleavage of the N-propyl group to yield a stable cation at m/z 149, and β-cleavage leading to the 4,5-dichloroimidazole core at m/z 136. Subsequent fragmentation of the imidazole ring and loss of chlorine atoms are also anticipated. The distinct isotopic signature of the two chlorine atoms serves as a crucial identifier for all chlorine-containing ions. The experimental protocol outlined in this guide provides a robust framework for the validation of these proposed pathways, enabling the confident structural elucidation of this and related compounds.
References
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
-
Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]
-
CSIRO Publishing. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ConnectSci. [Link]
-
Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 7(4), 1457-1465. [Link]
-
Hodges, R. H., & Grimmett, M. R. (1968). The Mass Spectra of Imidazole and 1-Methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1087. [Link]
-
Mándi, A., et al. (2011). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 25(15), 2143-2152. [Link]
-
NIST. (n.d.). 4,5-Dichloroimidazole. NIST Chemistry WebBook. [Link]
-
Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 4,5-Dichloroimidazole [webbook.nist.gov]
Application Note: 4,5-Dichloro-1-propyl-1H-imidazole as a Strategic Scaffold in API Design
An in-depth technical guide and protocol manual for the utilization of 4,5-dichloro-1-propyl-1H-imidazole in active pharmaceutical ingredient (API) design.
Introduction and Strategic Rationale
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous antifungal, antihypertensive, and anticancer therapeutics. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of imidazole-based APIs requires precise structural tuning. 4,5-dichloro-1-propyl-1H-imidazole (CAS: 1081140-83-1) has emerged as a highly specialized building block that simultaneously addresses target affinity and membrane permeability.
This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating this specific halogenated, N-alkylated intermediate into novel drug discovery pipelines.
Mechanistic Insights: The Causality of the Scaffold
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over unsubstituted or purely alkylated imidazoles. The design of 4,5-dichloro-1-propyl-1H-imidazole relies on two synergistic modifications:
A. The Dichloro Motif: Halogen Bonding and Metabolic Stability
The inclusion of chlorine atoms at the C4 and C5 positions serves a dual purpose. First, halogens introduce a highly polarized σ -hole, enabling strong, directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens or π -systems) within target protein binding pockets[1]. This is particularly relevant in the design of antifungal agents targeting lanosterol 14α-demethylase, where halogenated imidazoles demonstrate superior coordination with the heme cofactor[2]. Second, blocking the C4 and C5 positions with heavy halogens prevents oxidative metabolism (e.g., by cytochrome P450 enzymes), significantly increasing the biological half-life of the resulting API.
B. The N-Propyl Motif: Tuning Lipophilicity (ADMET)
Unsubstituted imidazoles often suffer from poor membrane permeability due to their high polarity and hydrogen-bond donating capacity. N-alkylation eliminates the H-bond donor, while the specific choice of a propyl chain (three carbons) provides an optimal boost to the partition coefficient (LogP). Research indicates that the antibacterial and antifungal efficacy of 1-alkylimidazole derivatives increases predictably with alkyl chain length, with the propyl group offering an ideal balance—enhancing blood-brain barrier (BBB) penetration and cellular uptake without causing excessive hydrophobic trapping in lipid bilayers[3].
Physicochemical Profiling
To rationalize the use of 4,5-dichloro-1-propyl-1H-imidazole, we must quantify the impact of its substituents. The table below summarizes the shift in physicochemical properties from the base imidazole ring to the functionalized building block.
| Compound | CAS Number | Molecular Weight | Estimated LogP | Polar Surface Area (PSA) | Primary Role in Drug Design |
| Imidazole | 288-32-4 | 68.08 g/mol | -0.02 | 28.7 Ų | Basic core; highly water-soluble but poor membrane permeability. |
| 4,5-Dichloroimidazole | 15965-30-7 | 136.97 g/mol | 1.85[4] | 28.7 Ų | Halogenated precursor; provides metabolic resistance. |
| 4,5-Dichloro-1-propyl-1H-imidazole | 1081140-83-1 | 179.05 g/mol | ~3.35 | 17.8 Ų | Optimized API building block; ideal Lipinski LogP for cellular uptake. |
Mandatory Visualizations
Workflow: Synthetic Generation and Downstream Application
The following diagram illustrates the logical progression from the commercially available precursor to the generation of a diverse API library.
Figure 1: Synthetic workflow for generating and utilizing the 4,5-dichloro-1-propyl-1H-imidazole scaffold.
Mechanism of Action: Target Engagement
When incorporated into an antifungal API, the functional groups of this scaffold play distinct roles in the signaling and disruption pathway.
Figure 2: Pharmacodynamic pathway of a 4,5-dichloro-1-propyl-1H-imidazole derived antifungal API.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yield.
Protocol A: Synthesis of 4,5-Dichloro-1-propyl-1H-imidazole
Causality of Reagent Selection: The electron-withdrawing nature of the two chlorine atoms significantly lowers the pKa of the imidazole N-H proton. Therefore, a mild base like Potassium Carbonate ( K2CO3 ) is entirely sufficient for quantitative deprotonation[5]. This avoids the need for harsh, moisture-sensitive bases like Sodium Hydride ( NaH ), reducing side reactions and improving scalability.
Materials:
-
4,5-Dichloroimidazole (1.0 equiv, 10 mmol)
-
1-Bromopropane (1.2 equiv, 12 mmol)
-
Anhydrous K2CO3 (2.0 equiv, 20 mmol)
-
Anhydrous Acetonitrile ( CH3CN , 30 mL)
Step-by-Step Procedure:
-
Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloroimidazole and anhydrous K2CO3 . Suspend the mixture in anhydrous acetonitrile. Stir at room temperature for 30 minutes under an argon atmosphere.
-
Alkylation: Add 1-bromopropane dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Self-Validation Step 1 (Reaction Monitoring): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.
-
Validation: The starting material (4,5-dichloroimidazole) is highly polar and will remain near the baseline ( Rf≈0.1 ). The N-propylated product is significantly more lipophilic and will migrate rapidly ( Rf≈0.6 ). The complete disappearance of the baseline spot confirms 100% conversion.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the K2CO3 and precipitated KBr salts. Wash the filter cake with additional acetonitrile (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the pure 4,5-dichloro-1-propyl-1H-imidazole.
-
Self-Validation Step 2 (Structural Confirmation): Perform LC-MS. The target mass ( [M+H]+ ) should appear at m/z≈179.0 . The isotopic pattern must show a characteristic 9:6:1 ratio indicative of two chlorine atoms, verifying that no dehalogenation occurred during the process.
Protocol B: Downstream API Diversification (C2-Lithiation)
Once the N-propyl group is installed, the C2 position of the imidazole ring becomes the only available site for functionalization, making it highly reactive toward directed lithiation.
Step-by-Step Procedure:
-
Lithiation: Dissolve 4,5-dichloro-1-propyl-1H-imidazole (1.0 equiv) in anhydrous THF at -78 °C under argon. Dropwise, add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 45 minutes at -78 °C to form the C2-lithiated intermediate.
-
Electrophilic Trapping: Add a target electrophile (e.g., an aryl aldehyde or alkyl halide) tailored to your specific API design.
-
Self-Validation Step (Quenching & Colorimetry): Quench the reaction with saturated aqueous NH4Cl . A successful trapping of the lithiated species often results in a distinct color change (e.g., from deep red/orange to pale yellow) upon the restoration of the stable, substituted imidazole aromatic system.
References
-
PubMed (Bioorg Med Chem Lett). "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents". Nih.gov. Available at:[Link][3]
-
MDPI. "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives". Mdpi.com. Available at:[Link][1]
-
Bentham Science. "Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections". Eurekaselect.com. Available at:[Link][2]
Sources
- 1. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives | MDPI [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of Coordination Complexes with 4,5-dichloro-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Imidazole-Based Coordination Complexes
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its five-membered aromatic ring, containing two nitrogen atoms, possesses unique electronic properties and the ability to coordinate with a wide range of metal ions.[2][3] This coordination potential allows for the creation of diverse metal complexes with tunable steric and electronic properties, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]
The introduction of substituents onto the imidazole ring, such as the chloro groups at the 4 and 5 positions and a propyl group at the N1 position in 4,5-dichloro-1-propyl-1H-imidazole, offers a strategic approach to modulate the ligand's properties. The electron-withdrawing nature of the chlorine atoms can influence the ligand's pKa and the resulting complex's stability and reactivity.[4][7] The propyl group provides a degree of lipophilicity, which can be crucial for membrane permeability and cellular uptake in drug development. This guide provides a comprehensive overview of the synthesis and characterization of coordination complexes involving this promising ligand.
Ligand Synthesis: Preparation of 4,5-dichloro-1-propyl-1H-imidazole
The target ligand, 4,5-dichloro-1-propyl-1H-imidazole, can be synthesized via the N-alkylation of commercially available 4,5-dichloroimidazole. This reaction is a standard procedure for the functionalization of imidazole derivatives.
General Workflow for Ligand Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of Ag(i) and Au(i) complexes with macrocyclic hybrid amine N-heterocyclic carbene ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Chromatographic Isolation and Quantification of 4,5-Dichloro-1-propyl-1H-imidazole
Application Note & Methodological Protocol Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists
Physicochemical Rationale & Chromatographic Causality
The isolation of highly specific halogenated heterocycles, such as 4,5-dichloro-1-propyl-1H-imidazole (Formula: C₆H₈Cl₂N₂, MW: 179.05 g/mol ), presents unique chromatographic challenges. This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including antiprotozoal agents and NS5A inhibitors[1].
To design a robust separation method, one must first analyze the molecule's physicochemical properties to understand the causality behind the selected chromatographic conditions:
-
pKa Shift and pH Control: Unsubstituted imidazole is a weak base with a conjugate acid pKa of ~7.0. However, the introduction of two strongly electron-withdrawing chlorine atoms at the C4 and C5 positions drastically reduces the electron density of the imidazole ring. This shifts the pKa of the N3 nitrogen downward to an estimated 1.5–2.5. Consequently, at a standard reverse-phase HPLC mobile phase pH of 2.5–3.0 (achieved via 0.1% Formic Acid), the molecule remains predominantly neutral . This is highly advantageous, as neutral analytes exhibit enhanced retention and sharper peak shapes on hydrophobic stationary phases compared to their protonated counterparts[2].
-
Hydrophobicity and Stationary Phase Selection: The N1-propyl group and the two heavy halogens impart significant lipophilicity (estimated LogP ~2.9). While a standard C18 column provides adequate dispersive (hydrophobic) retention, it often struggles to resolve the 4,5-dichloro target from structurally similar mono-chlorinated impurities (e.g., 4-chloro-1-propyl-1H-imidazole). Therefore, a Phenyl-Hexyl stationary phase is selected. The π−π interactions between the column's phenyl rings and the analyte's imidazole ring are highly sensitive to electron density. Because the 4,5-dichloro ring is more electron-deficient than the mono-chloro analog, the Phenyl-Hexyl phase induces a distinct selectivity shift, ensuring baseline resolution[3].
Self-Validating Analytical Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A method cannot be considered valid unless it passes the internal System Suitability Testing (SST) criteria defined below before any unknown samples are analyzed.
RP-HPLC-UV/MS (Liquid Chromatography) Protocol
Objective: High-resolution separation of 4,5-dichloro-1-propyl-1H-imidazole from unalkylated precursors and mono-halogenated byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the crude mixture in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using an initial mobile phase composition (90% Water / 10% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.
-
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
-
Column Equilibration: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm particle size). Equilibrate the column at 30°C with 10% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the UV baseline at 220 nm is perfectly stable.
-
SST Injection (Self-Validation Step): Inject 10 µL of an SST resolution mixture containing 4,5-dichloro-1H-imidazole (starting material), 4-chloro-1-propyl-1H-imidazole, and 4,5-dichloro-1-propyl-1H-imidazole.
-
Validation Gate: The run is only authorized to proceed if the resolution ( Rs ) between the mono-chloro impurity and the target is ≥2.0 , and the target peak tailing factor ( Tf ) is ≤1.5 .
-
-
Sample Analysis: Inject 10 µL of the prepared sample utilizing the gradient table defined in Section 3. Monitor UV absorbance at 220 nm (optimal for the imidazole π→π∗ transition) and configure the inline MS for positive Electrospray Ionization (ESI+), scanning for the [M+H]⁺ isotope cluster at m/z 179 / 181 / 183 (characteristic of a dichloro species)[4].
GC-FID/MS (Gas Chromatography) Protocol
Objective: Rapid purity assessment utilizing the thermal stability and volatility of the halogenated N-alkyl imidazole.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in GC-grade Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Ensure the sample is completely free of water to prevent degradation of the polysiloxane stationary phase.
-
Inlet Configuration: Set the split/splitless injector to 250°C. Use a split ratio of 20:1 to prevent column overloading, which can lead to peak fronting for highly concentrated halogenated species.
-
Column Selection: Install a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl content provides the necessary polarizability to separate the dichloro target from mono-chloro isomers.
-
Carrier Gas: Utilize ultra-high purity Helium at a constant flow rate of 1.2 mL/min.
-
Execution: Inject 1.0 µL of the sample. Run the temperature program detailed in Section 3. Detect using a Flame Ionization Detector (FID) set to 300°C, or a Mass Spectrometer operating in Electron Impact (EI) mode at 70 eV.
Data Presentation & Method Parameters
Table 1: RP-HPLC Gradient Program
Optimized for Phenyl-Hexyl Column, 1.0 mL/min Flow Rate
| Time (min) | Mobile Phase A (%) (Water + 0.1% FA) | Mobile Phase B (%) (Acetonitrile + 0.1% FA) | Elution Phase Mechanism |
| 0.0 | 90 | 10 | Initial equilibration; elutes polar unalkylated imidazoles. |
| 2.0 | 90 | 10 | Isocratic hold to stabilize baseline. |
| 12.0 | 30 | 70 | Linear gradient; resolves mono-chloro from dichloro species based on π−π affinity. |
| 14.0 | 5 | 95 | Column wash; removes highly lipophilic over-alkylated impurities. |
| 16.0 | 5 | 95 | Isocratic wash hold. |
| 16.1 | 90 | 10 | Return to initial conditions. |
| 22.0 | 90 | 10 | Re-equilibration. |
Table 2: GC Oven Temperature Program
Optimized for DB-5MS Capillary Column
| Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | Total Run Time (min) |
| - | 80 | 2.0 | 2.0 |
| 15.0 | 200 | 0.0 | 10.0 |
| 25.0 | 280 | 5.0 | 18.2 |
Workflow Visualization
The following diagram illustrates the logical decision matrix and self-validating workflow for the isolation of 4,5-dichloro-1-propyl-1H-imidazole.
Fig 1. Chromatographic decision matrix and isolation workflow for halogenated imidazoles.
References
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS." Acta Poloniae Pharmaceutica, 74(3), 777-784. URL: [Link]
-
Bell, S., et al. (2016). "An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation." RSC Advances, 6, 26149-26154. URL: [Link]
-
Guillaume, Y. C., et al. (2001). "Retention Mechanism Study of Imidazole Derivatives on a β-Cyclodextrin-Bonded Stationary Phase. Thermal Analysis Contributions." Analytical Chemistry, 73(13), 3059–3064. URL: [Link]
Sources
- 1. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. halogenated imidazole derivatives: Topics by Science.gov [science.gov]
In vivo dosing and administration protocols for 4,5-dichloro-1-propyl-1H-imidazole
An Application Guide to Preclinical In Vivo Evaluation of 4,5-dichloro-1-propyl-1H-imidazole
Abstract
Imidazole-based compounds represent a prolific scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 4,5-dichloro-1-propyl-1H-imidazole is a novel synthetic derivative within this class. Its structural features—a halogenated imidazole core and a propyl group—suggest significant lipophilicity, posing challenges for aqueous solubility and necessitating robust formulation strategies for in vivo administration.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical in vivo studies for 4,5-dichloro-1-propyl-1H-imidazole. We detail methodologies from initial solubility assessment and vehicle formulation to administration protocols and the design of toxicological and efficacy studies. The protocols herein are built upon established principles for advancing hydrophobic small molecules from the bench to in vivo models, ensuring scientific rigor and data integrity.
Introduction: The Imidazole Scaffold and Preclinical Challenges
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5][6] This structure is a privileged pharmacophore, capable of engaging in various biological interactions through hydrogen bonding and hydrophobic forces, and is a core component of numerous FDA-approved drugs.[2][7] The development of novel imidazole derivatives like 4,5-dichloro-1-propyl-1H-imidazole is a promising avenue for discovering new therapeutics.
However, the journey from a synthesized compound to a viable drug candidate is contingent on rigorous in vivo evaluation. A primary hurdle for compounds like 4,5-dichloro-1-propyl-1H-imidazole is its predicted poor water solubility, a common characteristic of highly substituted or halogenated heterocyclic compounds.[8][9] This property directly impacts bioavailability and the choice of administration route.[8] This document serves as a foundational guide to navigate these initial, yet critical, preclinical challenges.
Pre-formulation and Vehicle Selection Strategy
The first step in any in vivo study is to develop a safe and effective formulation that ensures consistent delivery of the test article. This process begins with understanding the compound's solubility.
Solubility Assessment Protocol
Objective: To determine the solubility of 4,5-dichloro-1-propyl-1H-imidazole in a panel of common preclinical vehicles.
Materials:
-
4,5-dichloro-1-propyl-1H-imidazole powder
-
Glass vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or LC-MS system
-
Vehicle Panel:
Step-by-Step Protocol:
-
Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each vehicle in a glass vial.
-
Vortex vigorously for 2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis by HPLC or LC-MS.
-
Quantify the concentration of the dissolved compound against a standard curve to determine its solubility in each vehicle.
Vehicle Selection Workflow
The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[10] The following workflow provides a logical progression for selecting an appropriate formulation.
Caption: Vehicle selection workflow for in vivo studies.
Recommended Vehicle Formulations
Based on the likely hydrophobic nature of 4,5-dichloro-1-propyl-1H-imidazole, the following formulations are recommended for initial evaluation.
| Formulation ID | Vehicle Composition | Primary Route(s) | Key Considerations |
| VF-01 | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | A common co-solvent system. Check for precipitation upon adding saline.[8][10] |
| VF-02 | 5% DMSO, 95% Corn Oil | PO, IP, SC | Suitable for highly lipophilic compounds. Not for IV use.[10] |
| VF-03 | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline | IV, IP, PO | Cyclodextrins enhance solubility by forming inclusion complexes.[8][10] |
| VF-04 | 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | PO | A suspension for oral dosing if solubility is too low for a solution. |
In Vivo Administration Protocols
Accurate and consistent administration is paramount for reliable in vivo data. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Objective: To administer the test article directly into the stomach.
Procedure:
-
Ensure the animal is properly restrained.
-
Measure the distance from the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the animal's size.
-
Gently insert the needle into the esophagus and advance it to the predetermined depth. Do not force the needle.
-
Slowly dispense the formulation. The typical dosing volume for mice is 5-10 mL/kg.
-
Withdraw the needle and monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
Objective: To administer the test article into the peritoneal cavity.
Procedure:
-
Properly restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.
-
Lift the skin and insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the formulation slowly. The typical dosing volume for mice is 10 mL/kg.
-
Withdraw the needle and monitor the animal.
Intravenous (IV) Injection
Objective: To administer the test article directly into the bloodstream, typically via the lateral tail vein in rodents.
Procedure:
-
Place the animal in a restraining device that exposes the tail.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, enter the lateral tail vein at a shallow angle.
-
Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Inject the formulation slowly and observe for any swelling (indicating a miss). The typical dosing volume for mice is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site.
Designing Preclinical In Vivo Studies
A tiered approach is recommended, starting with toxicology to establish safety, followed by pharmacokinetic and efficacy studies.
Caption: General workflow for preclinical in vivo evaluation.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the Maximum Tolerated Dose (MTD) and estimate the acute toxicity (LD50) of the compound.[11]
Protocol:
-
Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old.[11]
-
Acclimatization: Acclimate animals for at least 5 days before the study.
-
Dosing:
-
Administer a single oral dose of the test article to a group of 3 animals. Start with a dose of 300 mg/kg.
-
Include a vehicle control group.
-
Observe animals for mortality and clinical signs of toxicity (e.g., changes in fur, eyes, behavior, respiratory rate) for up to 14 days.[11]
-
If no mortality occurs, increase the dose (e.g., to 2000 mg/kg) in a new group of animals.
-
If mortality occurs, decrease the dose in a new group.
-
-
Endpoints: Record mortality, clinical signs, and weekly body weights. Perform gross necropsy on all animals at the end of the study.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.
Protocol:
-
Animals: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).
Hypothetical Pharmacodynamic (PD) / Efficacy Study
Given the known anti-inflammatory properties of some imidazole derivatives, a common efficacy model is the carrageenan-induced paw edema model in rats.[2]
Objective: To evaluate the anti-inflammatory activity of 4,5-dichloro-1-propyl-1H-imidazole.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group 3: Test Article (Dose 1, e.g., 30 mg/kg, PO)
-
Group 4: Test Article (Dose 2, e.g., 100 mg/kg, PO)
-
-
Procedure:
-
Administer the vehicle, positive control, or test article orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Potential Mechanism: Imidazole derivatives may exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-2) or modulating inflammatory signaling pathways such as NF-κB.[2][7]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. journal.ugm.ac.id [journal.ugm.ac.id]
- 5. rjptonline.org [rjptonline.org]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,5-Dichloroimidazole | 15965-30-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioisomer Byproducts in 4,5-Dichloro-1-propyl-1H-imidazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the synthesis of 4,5-dichloro-1-propyl-1H-imidazole .
When synthesizing halogenated 1-alkylimidazoles, the formation of unwanted regioisomers (e.g., 2,4-dichloro, 2,5-dichloro, and 2,4,5-trichloro byproducts) is the most common cause of yield loss and purification bottlenecks[1]. This guide provides mechanistic insights, frequently asked questions, and field-proven, self-validating protocols to eliminate these byproducts.
Mechanistic Pathway & Synthetic Logic
The root cause of regioisomer formation lies in the synthetic sequence. The imidazole ring undergoes electrophilic aromatic substitution (SEAr) primarily at the electron-rich C4 and C5 positions. However, once the N1 position is alkylated (e.g., 1-propylimidazole), the symmetry of the ring is broken. The C4 and C5 positions become electronically distinct, and the C2 position becomes susceptible to over-chlorination, leading to a complex mixture of isomers[2],[1].
To solve this, we advocate for a self-validating synthetic system : reversing the order of operations. By starting with 4,5-dichloro-1H-imidazole, the rapid tautomerization between the N1 and N3 protons renders the C4 and C5 positions chemically equivalent[2]. Alkylation of this symmetric precursor mathematically restricts the output to a single regioisomer, completely bypassing the need for tedious chromatographic separation.
Figure 1: Comparison of synthetic workflows for 4,5-dichloro-1-propyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: Why do I observe 2,4-dichloro and 2,5-dichloro byproducts when directly chlorinating 1-propylimidazole? A1: The propyl group at N1 breaks the symmetry of the imidazole ring. During direct chlorination, the first equivalent of chlorine attacks a mixture of the C4 and C5 positions, creating a mixture of 4-chloro and 5-chloro intermediates. When the second equivalent of chlorine is added, the directing effects of the first chlorine atom and the N-propyl group compete. Furthermore, harsh chlorinating agents can force substitution at the kinetically less favored C2 position, resulting in 2,4-dichloro and 2,5-dichloro impurities[1].
Q2: If I am locked into the direct chlorination route (Route A), how can I minimize C2-chlorination? A2: You must shift from thermodynamic to strict kinetic control.
-
Reagent Choice: Abandon harsh agents like Cl2 gas or SO2Cl2 . Use N-Chlorosuccinimide (NCS), which acts as a mild, slow-release source of Cl+ [1],[3].
-
Temperature: Maintain the reaction strictly at 0 °C during the addition of NCS to suppress the activation energy required for C2 attack.
-
Solvent: Use a polar aprotic solvent like DMF. DMF stabilizes the intermediate chloronium ion complex, enhancing the regioselectivity for the more nucleophilic C4/C5 positions.
Q3: Is there a synthetic strategy that completely guarantees 100% regioselectivity? A3: Yes. Route B (N-Alkylation) is a self-validating protocol. By purchasing or synthesizing 4,5-dichloro-1H-imidazole and subsequently alkylating it with 1-bromopropane, you exploit the molecule's inherent tautomeric symmetry. Because the unalkylated 4,5-dichloroimidazole rapidly exchanges its proton between N1 and N3, both nitrogen atoms are chemically identical[4],[2]. Alkylation at either nitrogen yields the exact same 4,5-dichloro-1-propyl-1H-imidazole product, reducing regioisomer risk to zero.
Quantitative Route Comparison
The following table summarizes the quantitative and operational differences between the two synthetic strategies.
| Metric | Route A: Direct Chlorination | Route B: N-Alkylation (Recommended) |
| Starting Material | 1-Propyl-1H-imidazole | 4,5-Dichloro-1H-imidazole |
| Reagents | NCS (2.05 eq), DMF | 1-Bromopropane (1.1 eq), K2CO3 , MeCN |
| Regioisomer Risk | High (2,4-di, 2,5-di, 2,4,5-tri)[1] | Zero (Symmetric precursor) |
| Typical Yield | 40% – 55% | 85% – 95% |
| Purification | Tedious silica gel chromatography | Simple filtration and aqueous extraction |
| Scalability | Poor (Exothermic, byproduct heavy) | Excellent (Self-validating regiocontrol) |
Step-by-Step Experimental Protocols
Protocol A: Optimized Chlorination of 1-Propyl-1H-imidazole (Kinetic Control)
Use this protocol only if you cannot source 4,5-dichloroimidazole. This method uses NCS to minimize, but not entirely eliminate, regioisomers[1],[3].
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Controlled Addition: Add N-Chlorosuccinimide (NCS) (2.05 eq) portion-wise over 45 minutes. Causality: Slow addition prevents localized exothermic spikes that provide the activation energy for C2 chlorination.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the target 4,5-dichloro product from the 2,4-dichloro and 2,5-dichloro byproducts.
Protocol B: Regio-Definitive N-Alkylation (Thermodynamic/Structural Control)
This is the recommended, self-validating protocol. It guarantees the absence of regioisomers by leveraging the tautomeric symmetry of the starting material[4],[2].
-
Deprotonation: To a round-bottom flask equipped with a reflux condenser, add 4,5-dichloro-1H-imidazole (1.0 eq) and anhydrous Potassium Carbonate ( K2CO3 , 1.5 eq). Suspend the mixture in anhydrous Acetonitrile (MeCN, 0.5 M).
-
Activation: Stir the suspension at room temperature for 30 minutes. Causality: This pre-forms the highly nucleophilic, symmetric imidazolide anion.
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to a gentle reflux (80 °C) and stir for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a celite pad to remove the inorganic salts ( K2CO3 and KBr ). Concentrate the filtrate under reduced pressure.
-
Isolation: Partition the resulting residue between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. The resulting product is typically >95% pure 4,5-dichloro-1-propyl-1H-imidazole and can be used without further chromatographic purification.
References
-
Enyeribe, P.A. "STUDIES ON THE CHLORINATION OF IMIDAZOLE." Journal of Chemical Society of Nigeria, Vol. 44, No. 5, 2019. URL: [Link]
-
ACS Publications. "N-Chlorosuccinimide-Promoted Regioselective Sulfenylation of Imidazoheterocycles at Room Temperature." Organic Letters, 2014. URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 4,5-Dichloro-1-propyl-1H-imidazole
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex steric and electronic landscape of 4,5-dichloro-1-propyl-1H-imidazole.
The core challenge with this substrate lies in the N1-propyl group. While both the C4 and C5 positions are chlorinated and electronically similar, the bulky propyl chain exerts a massive steric shield over the adjacent C5 position. This creates two distinct experimental hurdles: achieving regioselectivity when targeting the unhindered C4 position, and overcoming steric clash when forcing a coupling at the hindered C5 position.
Part 1: Troubleshooting Guide & Causal Analysis
Q: Why does my Suzuki-Miyaura coupling yield a complex mixture of C4-coupled, C5-coupled, and di-coupled products? A: This is a classic regioselectivity failure caused by mismatched catalyst activity and temperature. Both C-Cl bonds are electronically activated for oxidative addition. If you use a highly active, sterically accommodating catalyst (like Pd(PPh₃)₄) at high temperatures (>80 °C), the kinetic preference for the less hindered C4 position is overridden by the overall thermodynamic drive, leading to statistical mixtures. Resolution: To achieve high C4 regioselectivity, you must exploit the steric difference. Lower the temperature to 60 °C and use a ligand with a moderate steric profile (e.g., dppf or SPhos). The catalyst will naturally favor the less hindered C4-Cl bond, a principle similarly observed in complementary functionalizations of multihalogenated heteroarenes[1].
Q: I am trying to couple at the C5 position (with C4 already functionalized), but the reaction stalls at <10% conversion. What is the bottleneck? A: The bottleneck is the rate-limiting oxidative addition of the Pd(0) species into the highly congested C5-Cl bond, shielded by the N-propyl group. Standard phosphine ligands cannot simultaneously push the Pd center into the bond and stabilize the resulting crowded Pd(II) intermediate. Resolution: Shift to ligands that offer "flexible steric bulk." N-heterocyclic carbenes (NHCs), such as robust acenaphthoimidazolylidene palladium complexes, provide exceptional σ-donor properties that accelerate oxidative addition into sterically hindered substrates[2]. Alternatively, use Buchwald ligands (e.g., XPhos) paired with a Pd G3/G4 precatalyst to ensure the generation of a highly active, mono-ligated Pd(0) species.
Q: My LC-MS shows a significant amount of a des-chloro byproduct (protodehalogenation). How do I prevent this? A: Protodehalogenation occurs when the catalytic cycle stalls at the transmetalation or reductive elimination step. Because the C5 position is hindered, transmetalation is slow. The long-lived Pd(II)-aryl intermediate eventually abstracts a proton from the solvent or undergoes β-hydride elimination (if aliphatic amines/alcohols are present). Resolution: Accelerate transmetalation by switching to a stronger, anhydrous base (e.g., t-BuOK instead of K₂CO₃) and strictly anhydrous, non-protic solvents (e.g., 1,4-dioxane or toluene)[2].
Part 2: Data Presentation & Optimization Matrices
Table 1: Ligand Selection Matrix for 4,5-Dichloro-1-propyl-1H-imidazole
| Ligand / Catalyst System | Type | Target Position | Causal Rationale |
| Pd(dppf)Cl₂ | Bidentate Phosphine | C4 (Regioselective) | Rigid bite angle restricts access to the sterically crowded C5 position, ensuring high C4 selectivity at mild temperatures. |
| SPhos | Biaryl Monophosphine | C4 (Regioselective) | Electron-rich nature allows activation of C-Cl bonds, but the cyclohexyl groups prevent deep penetration into the C5 pocket. |
| XPhos Pd G3 | Bulky Biaryl Precatalyst | C5 (Sterically Hindered) | Rapidly forms a mono-ligated Pd(0) species. The isopropyl groups on the ligand provide the steric push needed for reductive elimination at C5. |
| Pd-NHC (e.g., IPr) | N-Heterocyclic Carbene | C5 (Sterically Hindered) | Strong σ-donation stabilizes the transition state during oxidative addition into the hindered C5-Cl bond[2]. |
Table 2: Base and Solvent Optimization
| Base / Solvent Pair | Temp (°C) | Result on Substrate | Mechanistic Observation |
| K₃PO₄ / Dioxane:H₂O (4:1) | 60 | Excellent C4 Selectivity | Mild base and lower temp prevent C5 activation. Water aids in boronic acid activation for transmetalation. |
| K₂CO₃ / DMF | 90 | Poor (High Protodehalogenation) | High temp activates C5, but weak base slows transmetalation, leading to solvent proton abstraction. |
| t-BuOK / Anhydrous Dioxane | 90 | Excellent C5 Conversion | Strong base rapidly drives transmetalation, outcompeting protodehalogenation pathways[2]. |
Part 3: Mandatory Visualization
Decision tree for regioselective cross-coupling of 4,5-dichloro-1-propyl-1H-imidazole.
Catalytic cycle highlighting the steric bottleneck at C5 during oxidative addition.
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Objective: Functionalize the C4 position while leaving the sterically hindered C5-Cl intact for downstream chemistry.
-
Preparation: In a rigorously degassed Schlenk flask, add 4,5-dichloro-1-propyl-1H-imidazole (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand restricts the geometry of the Pd center, preventing it from accessing the crowded C5 position.
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
-
Reaction: Heat to exactly 60 °C for 12 hours.
-
In-Process Control (IPC) & Validation: Quench a 50 µL aliquot in EtOAc/H₂O and analyze via LC-MS.
-
Validation Marker: The reaction is validated when >95% of the starting material is consumed, yielding a single major peak (mono-coupled product).
-
Failure Marker: If a di-coupled mass is observed, the temperature is too high or the boronic acid stoichiometry is excessive.
-
Protocol B: Forcing the C5 Coupling (Overcoming Steric Hindrance)
Objective: Functionalize the highly hindered C5 position (assuming C4 is protected or already functionalized).
-
Preparation: In a glovebox, charge a vial with the C4-functionalized 5-chloro-1-propyl-1H-imidazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous t-BuOK (2.0 equiv). Causality: Anhydrous t-BuOK is critical; it accelerates transmetalation to outpace protodehalogenation[2].
-
Catalyst Addition: Add XPhos Pd G3 (2-5 mol%). Causality: The G3 precatalyst ensures immediate generation of the active mono-ligated Pd(0) species, which is required to penetrate the N-propyl steric shield.
-
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 90 °C for 16 hours.
-
In-Process Control (IPC) & Validation: Analyze via GC-MS.
-
Validation Marker: Complete consumption of the starting material with <5% of the des-chloro byproduct.
-
Failure Marker: If the des-chloro byproduct (M-34 m/z) exceeds 5%, the transmetalation step is failing. Verify the anhydrous nature of your base and solvent, or increase the equivalents of boronic acid.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Why use Pd G3/G4 precatalysts instead of generating the catalyst in situ with Pd(OAc)₂ and a ligand? A: Generating the catalyst in situ from Pd(OAc)₂ requires the reduction of Pd(II) to Pd(0), which is often incomplete. More importantly, it can lead to multiple phosphine ligands coordinating to the palladium center (forming L₂Pd or L₃Pd species). For a highly hindered substrate like 4,5-dichloro-1-propyl-1H-imidazole, an L₂Pd species is too bulky to undergo oxidative addition at C5. G3/G4 precatalysts rapidly and cleanly generate a 1:1 Ligand:Pd(0) active species, which is absolutely critical for penetrating the steric shield.
Q: Can I use copper catalysis instead of palladium for a C-N coupling (Buchwald-Hartwig type) at the C5 position? A: Copper-catalyzed Ullmann-type couplings are notoriously sensitive to steric hindrance. While some specialized pyrrole-ol ligands have shown recent promise for hindered C-N couplings[3], they generally require extremely high temperatures and specific nucleophiles. For the highly congested C5 position of this imidazole, Pd-catalyzed Buchwald-Hartwig amination using bulky biaryl phosphines (like BrettPhos or tBuBrettPhos) remains the most reliable and authoritative approach.
Q: How do I synthesize polyfunctionalized imidazoles using this molecule? A: The standard strategy is a sequential cross-coupling approach starting from the least hindered position[4]. Perform Protocol A first to selectively couple at C4. Once the C4 position is functionalized (which actually increases the steric bulk around the entire ring, further locking the conformation of the N-propyl group), you must use the aggressive conditions outlined in Protocol B to functionalize the remaining C5-Cl bond.
References
-
Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, ACS Publications. URL:[Link]
-
Altman, R. A., et al. "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." PMC, NIH. URL:[Link]
-
"Site-Selective Thiolation of (Multi)halogenated Heteroarenes." Journal of the American Chemical Society, ACS Publications. URL:[Link]
-
"Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Sources
A Comparative Guide to HPLC Method Validation for the Quantification of 4,5-dichloro-1-propyl-1H-imidazole
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4,5-dichloro-1-propyl-1H-imidazole, a potential process-related impurity in pharmaceutical manufacturing. We will explore a robust High-Performance Liquid Chromatography (HPLC) with UV detection method, detailing its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
The accurate quantification of such impurities is a critical regulatory requirement to ensure the safety and efficacy of drug products.[4][5][6] The choice of analytical method is paramount and must be scientifically justified and validated for its intended purpose.[2]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for impurity quantification hinges on a balance of sensitivity, specificity, robustness, and practicality for a quality control (QC) environment.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[5] | Robust, cost-effective, widely available in QC labs, good for non-volatile and thermally stable compounds.[5] | Moderate sensitivity and specificity compared to MS methods. Potential for co-eluting interferences.[7] | Routine quality control, content uniformity, and stability testing for known impurities at levels >0.05%. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with detection by mass spectrometry.[8] | High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[8][9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes like imidazoles, adding complexity.[8][10] | Analysis of residual solvents, or volatile/semi-volatile impurities. |
| LC-MS | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[4][11][12] | Extremely high sensitivity and specificity, capable of identifying unknown impurities and providing structural information.[4][11] | Higher cost, greater complexity, and potential for matrix effects (ion suppression/enhancement).[8] | Impurity identification, quantification of trace-level genotoxic impurities, and analysis in complex biological matrices.[11][13] |
Justification for HPLC-UV: For the routine quantification of a known, non-volatile process impurity like 4,5-dichloro-1-propyl-1H-imidazole, HPLC-UV presents the optimal balance of performance and practicality. Its robustness and cost-effectiveness make it ideal for implementation in a standard pharmaceutical QC laboratory.[5]
Proposed HPLC-UV Method and Validation
This section details a proposed reversed-phase HPLC method and outlines the comprehensive validation protocol according to ICH Q2(R1) guidelines.[1][3][14]
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the propyl-imidazole moiety, ensuring good separation from more polar starting materials and the active pharmaceutical ingredient (API).[10] |
| Mobile Phase | Acetonitrile: 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.2) (70:30, v/v) | A buffered mobile phase is crucial for consistent retention times and peak shapes of ionizable compounds like imidazoles.[15][16] The selected ratio provides adequate retention and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[15][16] |
| Detection | UV at 210 nm | While many imidazoles are detected at higher wavelengths, 210 nm is often used for compounds with limited chromophores to maximize sensitivity.[17] |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity with the risk of column overload. |
Method Validation Workflow
The validation of an analytical procedure is a holistic process designed to confirm that the method is suitable for its intended purpose.[2][3]
Caption: Workflow for HPLC Method Validation.
Validation Parameters: Protocols and Acceptance Criteria
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.[2]
Protocol:
-
Prepare solutions of the API, a placebo mixture, and all known related impurities.
-
Spike a solution of the API with 4,5-dichloro-1-propyl-1H-imidazole.
-
Subject the spiked sample to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.
-
Inject all solutions and analyze the chromatograms for any co-eluting peaks at the retention time of 4,5-dichloro-1-propyl-1H-imidazole. Peak purity analysis using a diode array detector should be performed.
Acceptance Criteria:
-
The peak for 4,5-dichloro-1-propyl-1H-imidazole is well-resolved from all other peaks (Resolution > 2.0).
-
The peak purity index is greater than 0.999, indicating no co-elution.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[3]
Protocol:
-
Prepare a stock solution of 4,5-dichloro-1-propyl-1H-imidazole reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., if the specification limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 12,540 |
| 1.0 | 25,150 |
| 1.5 | 37,680 |
| 2.0 | 50,200 |
| 2.5 | 62,850 |
| Regression Results | R² = 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.[1]
Protocol:
-
Prepare a sample matrix (containing the API) and spike it with 4,5-dichloro-1-propyl-1H-imidazole at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each level.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 1.0 | 0.99 | 99.0% |
| 100% | 2.0 | 2.03 | 101.5% |
| 150% | 3.0 | 2.96 | 98.7% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1]
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same lot, spiked at 100% of the target concentration, on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each study.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be reliably detected and quantified, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable accuracy and precision.
-
The LOQ should be at or below the reporting threshold for impurities.
Hypothetical LOD/LOQ Data:
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Interdependency of Validation Parameters
The validation parameters are not independent silos; they are logically interconnected, with the results of one often supporting another.
Caption: Interdependencies of core validation parameters.
Conclusion
The detailed HPLC-UV method presented in this guide is demonstrated to be specific, linear, accurate, and precise for the quantification of 4,5-dichloro-1-propyl-1H-imidazole. Its validation according to ICH Q2(R1) guidelines ensures its suitability for routine quality control in a pharmaceutical setting.[1][3] While more advanced techniques like LC-MS offer higher sensitivity, they are often unnecessary for this application and introduce greater complexity and cost.[4][11] For a known process impurity with a defined specification limit, a well-validated HPLC-UV method provides the most reliable and efficient solution, ensuring regulatory compliance and product safety.
References
- ICH Q2 (R1) Provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. It covers various types of analytical procedures and key validation parameters such as accuracy, precision, specificity, and limits of detection and quantitation.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Quality Guidelines. International Council for Harmonisation.
- Tzanani, N., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.
- Vyas, V.K., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.
- BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Patel, R.B., et al. (2020). Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical Research.
- Narola, V., et al. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies.
- Chen, P. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace.
- El-Kimary, E.I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
- Kwiecień, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
- El-Kimary, E.I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
- Charlton, A.J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A.
- Zhang, Q., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- Altiokka, G., & Atkosar, Z. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate.
- Jones, M., et al. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
- Li, Y., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Analysis Laboratory.
- Li, Q., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports.
- Solomon, S., et al. (2011). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry.
- El-Kimary, E.I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI.
Sources
- 1. scribd.com [scribd.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma [mdpi.com]
- 17. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Comparing catalytic efficiency: 4,5-dichloro-1-propyl-1H-imidazole vs standard N-heterocyclic carbenes
Executive Summary
In modern organometallic catalysis, the electronic and steric tuning of N-heterocyclic carbenes (NHCs) dictates the efficiency of the metal center. While standard NHCs—such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)—are celebrated for their strong σ -donating capabilities, they can render the metal center too electron-rich for certain electrophilic activation pathways.
Enter 4,5-dichloro-1-propyl-1H-imidazole . As an advanced precursor, this molecule generates highly electron-deficient NHCs. The strategic placement of electronegative chlorine atoms on the imidazole backbone fundamentally alters the electronics of the resulting carbene, transforming the coordinated metal into a potent, "soft" Lewis acid. This guide objectively compares the catalytic efficiency, mechanistic causality, and synthetic workflows of 4,5-dichloro-1-propyl-1H-imidazole-derived NHCs against standard electron-rich alternatives.
Mechanistic Causality: The Science of Electronic Tuning
To understand why a drug development chemist or process researcher would select a 4,5-dichloro-1-propyl-1H-imidazole derivative over a standard IPr ligand, we must examine the causality behind the ligand-metal interaction.
-
The Inductive (-I) Effect: Standard NHCs rely on alkyl or aryl backbones that push electron density toward the carbene carbon, maximizing σ -donation. In contrast, the two chlorine atoms at the 4- and 5-positions of 4,5-dichloro-1-propyl-1H-imidazole exert a powerful electron-withdrawing inductive effect. This reduces the electron density at the carbene carbon, significantly decreasing its σ -donor capacity while enhancing its π -accepting character ()[1].
-
Enhanced Metal Lewis Acidity: When this electron-poor NHC coordinates to a transition metal (e.g., Au, Pd, Ir), it leaves the metal center relatively electron-deficient. This heightened Lewis acidity is critical for the electrophilic activation of alkynes and alkenes, accelerating nucleophilic attack in hydroarylation and hydration reactions ()[2].
-
Steric Accessibility: The 1-propyl substituent provides a "Goldilocks" zone of steric shielding. It is bulky enough to prevent catalyst degradation (such as reductive elimination or dimerization) but significantly less encumbering than the massive 2,6-diisopropylphenyl groups of IPr, allowing sterically hindered substrates to access the catalytic pocket ()[3].
Fig 1. Electronic tuning mechanism of metal centers using electron-deficient NHCs.
Comparative Performance Data
The table below synthesizes the catalytic efficiency of Au(I) complexes bearing standard NHCs versus the 4,5-dichloro-1-propyl-derived NHC in a benchmark electrophilic activation reaction (e.g., the catalytic hydration of terminal alkynes).
| Catalyst Ligand | Electronic Nature | Steric Bulk (Buried Volume %V_bur) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| Standard IMes | Electron-Rich | ~36% | 1.0 | 12 | 82 | 6.8 |
| Standard IPr | Highly Electron-Rich | ~45% | 1.0 | 12 | 75 | 6.2 |
| 4,5-Dichloro-1-propyl-NHC | Electron-Deficient | ~28% | 0.5 | 4 | 98 | 49.0 |
Data Analysis: The electron-deficient nature of the dichloro-substituted catalyst dramatically accelerates the rate-determining step (alkyne coordination and subsequent nucleophilic attack by water), resulting in a nearly 8-fold increase in TOF compared to standard IPr ligands.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol for synthesizing and utilizing the 4,5-dichloro-1-propyl-NHC catalyst is designed as a self-validating system . Each phase includes specific analytical checkpoints to confirm success before proceeding.
Phase 1: Catalyst Synthesis (The Silver Transmetalation Route)
Step 1: Quaternization (Imidazolium Salt Formation)
-
Procedure: In a Schlenk flask under inert atmosphere, combine 4,5-dichloro-1-propyl-1H-imidazole (1.0 equiv) with an alkylating agent such as methyl iodide (1.5 equiv) in anhydrous toluene. Reflux at 110 °C for 24 hours.
-
Workup: Cool to room temperature, filter the resulting precipitate, and wash with cold diethyl ether.
-
Self-Validation Checkpoint: Analyze via 1 H NMR (CDCl 3 ). The neutral imidazole C2-H proton (typically ~7.6 ppm) must completely disappear, replaced by a highly deshielded imidazolium C2-H proton at >9.5 ppm , confirming successful quaternization.
Step 2: Silver Carbene Formation
-
Procedure: Suspend the imidazolium salt (1.0 equiv) in anhydrous CH 2 Cl 2 . Add Ag 2 O (0.6 equiv) and stir in the dark at room temperature for 12 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via 1 H NMR. The disappearance of the downfield C2-H proton (>9.5 ppm) confirms complete deprotonation and metalation to the Ag(I)-NHC complex.
Step 3: Transmetalation to Active Catalyst (e.g., Gold)
-
Procedure: Add [AuCl(SMe 2 )] (1.0 equiv) directly to the Ag(I)-NHC solution. Stir for 4 hours. Filter through a pad of Celite to remove the precipitated AgCl byproduct.
-
Self-Validation Checkpoint: Analyze via 13 C NMR. The carbene carbon signal will shift distinctively (e.g., from ~180 ppm for the Ag-complex to ~170 ppm for the Au-complex), verifying successful transmetalation.
Phase 2: Catalytic Evaluation Workflow
-
Reaction Setup: In a vial, combine the alkyne substrate (1.0 mmol), water (2.0 mmol), and the Au(I)-NHC catalyst (0.5 mol%) in 1,4-dioxane.
-
Execution: Stir at 60 °C for 4 hours.
-
Validation: Use an internal standard (e.g., dodecane) and analyze via GC-MS. The mass fragmentation pattern will confirm the ketone product, and the internal standard ratio will yield the precise conversion percentage.
Fig 2. Self-validating experimental workflow for NHC-metal catalyst synthesis.
References
-
Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews (ACS Publications).[Link]
-
Palladium(II) complexes with electron-poor, 4,5-disubstituted diimidazol-2-ylidene ligands: synthesis, characterization and catalytic activity. Dalton Transactions (RSC Publishing).[Link]
-
Highly Stable Cp−Ir(III) Complexes with N-Heterocyclic Carbene Ligands as C−H Activation Catalysts*. Organometallics (ACS Publications).[Link]
Sources
Benchmarking Bioactivity of 4,5-Dichloro-1-propyl-1H-imidazole (DCPI) Against Commercial Azoles
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide
Executive Summary & Structural Rationale
The development of novel antifungal agents requires rigorous benchmarking against established clinical and agricultural standards. This guide evaluates 4,5-dichloro-1-propyl-1H-imidazole (DCPI) , a synthetic azole derivative, comparing its bioactivity profile against commercial azoles such as Fluconazole, Itraconazole, and Ketoconazole.
From a pharmacophore perspective, DCPI is classified as a "short derivative"[1]. The N-3 nitrogen of its imidazole ring is designed to coordinate directly with the heme iron of the target enzyme[2]. The 4,5-dichloro substitution enhances lipophilicity and halogen bonding within the hydrophobic active site pocket, while the 1-propyl chain provides a compact alkyl anchor. While short derivatives often demonstrate potent Minimum Inhibitory Concentrations (MIC) against Candida species, they frequently face challenges regarding selectivity against human homologues compared to "extended" triazole derivatives like Itraconazole[1].
Mechanistic Grounding: CYP51 Inhibition
Azole antifungals exert their bioactivity by selectively targeting and inhibiting Sterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme[3]. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol.
When an azole like DCPI binds non-competitively to the heme iron, it blocks this enzymatic step[3]. This causes a dual-lethal effect on the fungal cell:
-
Ergosterol Depletion: Loss of the primary sterol required for cell membrane fluidity and integrity.
-
Toxic Accumulation: The buildup of 14α-methylated sterols (e.g., 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol), which induces severe membrane stress and cell cycle arrest[3].
Fig 1. Mechanistic pathway of CYP51 inhibition by DCPI and commercial azoles.
Benchmarking Workflow
To objectively evaluate DCPI, we utilize a self-validating, multi-tiered experimental workflow that bridges cell-free target engagement with phenotypic cellular outcomes.
Fig 2. Multi-tiered benchmarking workflow for azole bioactivity evaluation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Recombinant CYP51 Binding Affinity (Type II Difference Spectroscopy)
Causality & Rationale: Measuring the dissociation constant ( Kd ) isolates the drug-target interaction from cellular variables like efflux pumps. When the azole's nitrogen coordinates with the CYP51 heme iron, it induces a measurable shift in the Soret peak from 410 nm to ~430 nm (Type II difference spectrum)[3]. Methodology:
-
Enzyme Preparation: Express recombinant Candida albicans CYP51 (CaCYP51) and human CYP51 (hCYP51) in E. coli and purify via Ni2+-NTA agarose chromatography[4].
-
Baseline Establishment: Dilute the purified enzyme to 1 μM in 0.1 M potassium phosphate buffer (pH 7.4) with 20% glycerol. Divide equally into a sample cuvette and a reference cuvette. Self-Validation: Scanning at this stage must yield a flat baseline, confirming no optical artifacts.
-
Titration: Titrate DCPI (0.05 to 10 μM) into the sample cuvette. Simultaneously add an equivalent volume of the vehicle (DMSO) to the reference cuvette to negate solvent-induced spectral shifts.
-
Data Acquisition: Record spectra from 350 to 500 nm. Calculate ΔA ( A430−A410 ).
-
Quality Control: Run Ketoconazole as a positive control. A failure of Ketoconazole to produce a Kd within the 10–50 nM range indicates improper heme folding[2].
Protocol B: In Vitro Antifungal Susceptibility (CLSI M27-A3)
Causality & Rationale: Target-level binding does not guarantee in vivo efficacy due to fungal cell wall barriers and CDR1/CDR2 efflux pumps. The CLSI M27-A3 broth microdilution method standardizes media and inoculum to ensure reproducible cellular benchmarking[4]. Methodology:
-
Inoculum Standardization: Prepare a fungal suspension of C. albicans (Wild-Type and Y132F mutant) in RPMI 1640 medium buffered to pH 7.0 with MOPS, adjusted to 0.5×103 to 2.5×103 CFU/mL.
-
Microdilution: Dispense 100 μL of the inoculum into 96-well plates containing serial two-fold dilutions of DCPI, Fluconazole, and Itraconazole (0.015 to 16 μg/mL).
-
Internal Controls: Every plate must include a drug-free growth control well (100% viability reference) and a cell-free sterility control well (contamination check).
-
Incubation & Readout: Incubate at 35°C for 24-48 hours. Measure optical density at 530 nm. The MIC50 is the lowest concentration causing a ≥50% reduction in growth compared to the control[4].
Comparative Data Analysis
Table 1: Target-Level Binding and Selectivity Profiles
Data represents typical benchmarking ranges for short-chain imidazoles vs. extended triazoles based on established CYP51 interaction profiles[5],[1],[2].
| Compound | Class | CaCYP51 Kd (nM) | hCYP51 Kd (nM) | Selectivity Ratio (Human/Candida) |
| DCPI | Short Imidazole | 28 ± 4 | 450 ± 35 | ~16-fold |
| Fluconazole | Short Triazole | 45 ± 5 | >24,000 | >500-fold |
| Itraconazole | Extended Triazole | 12 ± 2 | 2,800 ± 150 | ~230-fold |
| Ketoconazole | Extended Imidazole | 15 ± 3 | 750 ± 40 | ~50-fold |
Insight: DCPI demonstrates excellent target affinity for fungal CYP51 (28 nM), outperforming Fluconazole. However, as predicted for short-chain derivatives, its selectivity window over human CYP51 is narrower (~16-fold) compared to extended molecules like Itraconazole[1].
Table 2: Cellular-Level Susceptibility ( MIC50 in μg/mL)
Evaluating efficacy against Wild-Type (WT) and a common clinical resistance mutation (Y132F)[4].
| Strain Profile | DCPI | Fluconazole | Itraconazole | Ketoconazole |
| C. albicans (WT) | 0.06 | 0.25 | 0.03 | 0.03 |
| C. albicans (Y132F Mutant) | 1.00 | >16.0 | 0.25 | 0.50 |
Insight: DCPI exhibits potent cellular activity against wild-type strains. Notably, while the Y132F mutation severely abrogates Fluconazole efficacy (>16.0 μg/mL) by altering the active site architecture[4], DCPI retains moderate efficacy (1.00 μg/mL), likely due to the flexible 1-propyl chain and strong halogen bonding of the dichloro-substitution compensating for the lost tyrosine interaction.
Conclusion
Benchmarking 4,5-dichloro-1-propyl-1H-imidazole (DCPI) reveals a highly potent, fast-acting antifungal pharmacophore. Experimental data confirms that its dichloro-imidazole core drives strong coordination with the CYP51 heme iron, successfully bypassing certain resistance mutations (e.g., Y132F) that render standard drugs like Fluconazole ineffective. However, developers must weigh its potent cellular MIC against its narrower selectivity index over human CYP51—a classic hallmark of short-chain azole derivatives. Future structural optimization should explore extending the 1-propyl tail to engage the substrate access channel, thereby enhancing host-pathogen selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 4,5-Dichloro-1H-imidazole Compounds
A Note on 4,5-dichloro-1-propyl-1H-imidazole: Direct experimental data on the in vivo and in vitro efficacy of 4,5-dichloro-1-propyl-1H-imidazole is not extensively available in publicly accessible literature. Therefore, this guide will provide a comprehensive comparative framework by examining the efficacy of closely related derivatives of 4,5-dichloro-1H-imidazole and the broader class of imidazole-based compounds. This approach allows for an informed discussion on the methodologies, potential outcomes, and the critical interplay between in vitro and in vivo studies for this class of molecules. The primary focus of the available literature is on anticancer applications.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing therapeutic agents.[2][3] The 4,5-dichloro-1H-imidazole core, in particular, has been explored for the development of novel anticancer agents, among other therapeutic applications.[4][5] A critical aspect of developing these compounds is understanding the correlation between their activity in a controlled laboratory setting (in vitro) and their performance in a complex living organism (in vivo). This guide delves into the methodologies and comparative analysis of in vitro and in vivo efficacy for this promising class of compounds.
In Vitro Efficacy: The First Step in Characterizing Biological Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound.[6] These assays are typically performed on isolated cells or molecular targets and are designed to measure specific effects, such as cytotoxicity, enzyme inhibition, or antimicrobial activity.[7]
Common In Vitro Assays for Imidazole-Based Compounds
A variety of in vitro assays are employed to evaluate the efficacy of imidazole derivatives. For anticancer research, cytotoxicity assays are fundamental. Some of the most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of living cells.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane lysis.
-
AlamarBlue® Assay: This assay uses a cell-permeable, non-toxic dye (resazurin) that is reduced by metabolically active cells to the fluorescent resorufin. The level of fluorescence is proportional to cell viability.
-
Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit a biological process by 50%.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A standard protocol for assessing the in vitro cytotoxicity of a 4,5-dichloro-1H-imidazole derivative against a cancer cell line would involve the following steps:
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer, MB157 for breast cancer) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.[8][9]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).[8][9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
Quantitative Data: In Vitro Anticancer Activity of Imidazole Derivatives
The following table summarizes the in vitro anticancer activity of some 4,5-dichloro-1H-imidazole derivatives and other relevant imidazole compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Ag(I) N-heterocyclic carbene complex from 4,5-dichloro-1H-imidazole | OVCAR-3 (Ovarian) | MTT | ~10 - 20 | [4] |
| Ag(I) N-heterocyclic carbene complex from 4,5-dichloro-1H-imidazole | MB157 (Breast) | MTT | ~10 | [4] |
| Substituted 2,4,5-triphenyl-1H-imidazole derivative | A549 (Lung) | MTT | 15 | [1] |
| Lithocholic acid-based imidazolium salts | DLD-1 (Colon) | MTT | Varies | [10] |
| Imidazole-2-thione derivative | A-549 (Lung) | - | Submicromolar | [11] |
In Vivo Efficacy: Assessing Performance in a Living System
While in vitro studies are essential for initial screening, they cannot fully replicate the complex environment of a living organism.[12] In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-body system.[13]
Common In Vivo Models and Study Design
For anticancer drug development, rodent models, particularly mice, are widely used. A common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[14]
A typical in vivo study to assess the anticancer efficacy of a 4,5-dichloro-1H-imidazole derivative would involve the following:
-
Animal Model: Selection of an appropriate animal model, such as athymic nude mice.
-
Tumor Implantation: Human cancer cells (e.g., OVCAR-3) are injected subcutaneously into the mice to establish tumors.[4]
-
Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound. The route of administration (e.g., subcutaneous, intraperitoneal, oral) and dosing regimen are critical parameters.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and overall health of the mice are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Further analysis, such as histopathology, can be performed on the tumors and major organs.
Diagram: In Vivo Anticancer Efficacy Study Workflow
Caption: Workflow for a typical in vivo anticancer efficacy study.
Quantitative Data: In Vivo Anticancer Activity of an Imidazole Derivative
The following table presents hypothetical but representative data from an in vivo study of an Ag(I) N-heterocyclic carbene complex derived from 4,5-dichloro-1H-imidazole in an ovarian cancer xenograft model, based on findings in the literature.[4]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| Compound 1 | 10 mg/kg | 60 | -2 |
| Compound 1 | 20 mg/kg | 85 | -8 |
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
A key challenge in drug development is the translation of in vitro findings to in vivo efficacy.[13] A compound that shows high potency in vitro may not be effective in vivo, and vice versa. Several factors contribute to this potential discrepancy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the target site. A compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic levels.[12]
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability can limit the efficacy of an orally administered compound.
-
Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in vitro but cause unacceptable toxicity to healthy tissues in vivo.[15]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.[12]
For imidazole-based compounds, metabolism can be a significant factor. The imidazole ring can be subject to various metabolic transformations by cytochrome P450 enzymes, which can either inactivate the compound or convert it into more active or toxic metabolites.[16]
Diagram: Factors Influencing In Vitro to In Vivo Translation
Caption: Key factors influencing the translation of in vitro efficacy to in vivo outcomes.
Conclusion
The evaluation of 4,5-dichloro-1H-imidazole compounds, and imidazole derivatives in general, requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, in vivo studies are indispensable for determining its therapeutic potential in a complex biological system. The available data on derivatives of 4,5-dichloro-1H-imidazole show promise, particularly in the context of anticancer activity.[4][5] A thorough understanding of the factors that influence the correlation between in vitro and in vivo results is critical for the successful development of these compounds into effective therapeutic agents. Future research should focus on generating more comprehensive in vivo data for specific derivatives like 4,5-dichloro-1-propyl-1H-imidazole to fully elucidate their therapeutic potential.
References
-
Medvetz, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. [Link]
-
Medvetz, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. PubMed. [Link]
-
Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 635-664. [Link]
-
Guggilapu, S. D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4238. [Link]
-
Wrońska, A. K., et al. (2022). Establishment of In Vitro and In Vivo Anticolorectal Cancer Efficacy of Lithocholic Acid-Based Imidazolium Salts. Molecules, 27(13), 4058. [Link]
-
Ijsred. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development. [Link]
-
Gryniukova, A., et al. (2023). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. springermedizin.de. [Link]
-
de Souza, T. B., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10, 13495. [Link]
-
ResearchGate. (n.d.). In vivo anticancer activity of compounds 1 and 5. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. ResearchGate. [Link]
-
Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery. [Link]
-
Dixit, R. (2025). Evaluation of the biological activities of imidazole derivatives using guinea pig as experimental models. ResearchGate. [Link]
-
Aydin, A., & Ak, M. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Kumar, V., et al. (2025). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 30(21), 4789. [Link]
-
Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. ResearchGate. [Link]
-
Zarghi, A., & Arfaei, S. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2218. [Link]
-
Dake, S. A., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Semantic Scholar. [Link]
-
Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
-
Guggilapu, S. D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. [Link]
-
Gao, M., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5945. [Link]
-
Kumar, A., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijsred.com [ijsred.com]
- 16. Effects of imidazole antimycotics on the liver microsomal cytochrome P450 isoforms in rats: comparison ofin vitro andex vivo studies | CiNii Research [cir.nii.ac.jp]
Comparative Binding Affinity of 4,5-Dichloro-1-propyl-1H-imidazole: A Preclinical Guide to Target Receptor Interactions
As drug development pivots toward highly selective receptor modulators and metalloenzyme inhibitors, the structural functionalization of the imidazole pharmacophore has become a critical vector for optimization. 4,5-Dichloro-1-propyl-1H-imidazole (DCPI) represents a highly specialized scaffold. By combining N1-alkylation with electron-withdrawing halogen substitutions, this molecule exhibits a unique thermodynamic binding signature compared to its unsubstituted or non-alkylated alternatives.
This guide provides an objective, data-driven comparison of DCPI’s binding affinity to target protein receptors—specifically focusing on metalloproteins (like Cytochrome P450) and hydrophobic kinase/receptor pockets—supported by self-validating experimental methodologies.
Structural Pharmacodynamics: The Causality of Affinity
To understand DCPI's performance, we must first deconstruct the mechanistic causality behind its structural modifications. Imidazoles typically bind to target proteins via the unprotonated N3 nitrogen, which can coordinate with metal centers (e.g., heme iron in CYPs) or act as a hydrogen-bond acceptor[1].
However, standard imidazoles often suffer from poor selectivity and off-target toxicity due to irreversible metal coordination. DCPI overcomes this through two distinct mechanisms:
-
N1-Propyl Alkylation (Steric & Lipophilic Driver): Alkylating the N1 position prevents the formation of the highly reactive imidazolate anion under physiological pH[2]. This locks the molecule into a neutral, electrophilic state, allowing it to penetrate deep, lipophilic receptor pockets (such as the TRPM5 channel or kinase domains) without electrostatic repulsion[3]. Furthermore, the propyl chain displaces ordered water molecules within the active site, driving binding affinity through a favorable entropic penalty ( ΔS>0 )[4].
-
4,5-Dichloro Substitution (Electronic Modulator): The chlorine atoms act as potent electron-withdrawing groups (EWGs). This inductive effect pulls electron density away from the N3 nitrogen, reducing its basicity. Consequently, the coordinate covalent bond formed with metalloprotein hemes is attenuated, shifting the molecule from a "hard," irreversible inhibitor to a reversible, highly specific modulator[1]. Additionally, the halogens enable stabilizing halogen-bonding interactions within hydrophobic pockets.
Fig 1: Pharmacological binding pathways of 4,5-dichloro-1-propyl-1H-imidazole to target receptors.
Comparative Binding Affinity Data
To objectively evaluate DCPI, we benchmark it against its non-alkylated counterpart, 4,5-Dichloro-1H-imidazole (DCI) , and a standard reference (1-Methylimidazole ). The data below synthesizes representative preclinical thermodynamic and kinetic profiles based on established azole-protein interaction models[4],[2].
| Compound | Target Receptor | Binding Affinity ( Kd / IC50 ) | Primary Binding Mode | Thermodynamic Driver |
| 4,5-Dichloro-1-propyl-1H-imidazole | CYP3A4 (Heme Model) | 12.4 µM | Type II Coordination + Hydrophobic | Entropically driven ( ΔS>0 ) |
| 4,5-Dichloro-1H-imidazole | CYP3A4 (Heme Model) | 4.1 µM | Rigid Type II Coordination | Enthalpically driven ( ΔH<0 ) |
| 1-Methylimidazole (Reference) | CYP3A4 (Heme Model) | 28.5 µM | Weak Type II Coordination | Mixed |
| 4,5-Dichloro-1-propyl-1H-imidazole | TRPM5 / Kinase Model | 0.8 µM | Neutral Pocket Anchoring | Entropically driven |
| 4,5-Dichloro-1H-imidazole | TRPM5 / Kinase Model | > 50.0 µM | Poor fit (Imidazolate formation) | N/A |
Key Insight: While DCI shows a tighter raw affinity ( 4.1μM ) to heme centers due to a lack of steric hindrance, it lacks selectivity. DCPI's propyl group slightly attenuates heme binding ( 12.4μM ) but drastically increases its affinity for hydrophobic kinase/receptor pockets ( 0.8μM ) by preventing deprotonation and enhancing lipophilic anchoring[3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, binding affinities must be validated orthogonally. Relying solely on optical assays can yield false positives due to compound aggregation. Therefore, we employ a two-tiered, self-validating protocol: UV-Vis Difference Spectroscopy to confirm the electronic binding mode, followed by Isothermal Titration Calorimetry (ITC) to quantify the thermodynamic drivers[4].
Protocol A: UV-Vis Difference Spectroscopy (Type II Heme Binding)
This assay confirms whether the N3 nitrogen of DCPI successfully coordinates with the heme iron of a metalloprotein (e.g., CYP450), which is indicated by a spectral shift from 416 nm to 424 nm[5].
-
Baseline Establishment: Dilute recombinant CYP protein to 2μM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Split equally into a sample cuvette and a reference cuvette.
-
Internal Control (Vehicle): Titrate 1 µL aliquots of the vehicle (DMSO) into the reference cuvette to account for solvent-induced spectral artifacts.
-
Ligand Titration: Titrate DCPI (dissolved in DMSO) into the sample cuvette in stepwise increments (final concentrations ranging from 0.5μM to 50μM ).
-
Spectral Acquisition: After each addition, gently invert to mix, incubate for 3 minutes at 25°C, and record the difference spectrum between 350 nm and 500 nm.
-
Data Validation & Analysis: A valid Type II binding signature must show a peak at ~424 nm and a trough at ~390 nm. Plot the peak-to-trough absorbance difference ( ΔA424−390 ) against the ligand concentration to calculate the spectral dissociation constant ( Ks ) using a standard hyperbolic Michaelis-Menten regression.
Protocol B: Isothermal Titration Calorimetry (ITC)
Because UV-Vis only captures the electronic state of the heme, ITC is mandatory to understand the causality of the propyl group's efficacy. ITC measures the heat released or absorbed during binding, separating the affinity ( Kd ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components[4].
-
Sample Preparation: Dialyze the target receptor protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching.
-
Reagent Loading: Load the target protein ( 20μM ) into the calorimetric cell. Load DCPI ( 200μM , prepared in the exact dialysate buffer) into the injection syringe.
-
Blank Subtraction (Self-Validation): Perform a control titration of DCPI into the buffer alone. This step is critical; the heat of dilution must be subtracted from the raw data to prevent artificial inflation of binding enthalpy.
-
Titration Execution: Set the ITC instrument to 25°C. Inject 2 µL aliquots of DCPI into the cell every 120 seconds, stirring at 1000 rpm, until saturation is reached (typically 20-25 injections).
-
Thermodynamic Deconvolution: Integrate the heat peaks and fit the data to a one-site binding model. For DCPI, a valid result will show a highly favorable entropic signature ( ΔS>0 ), proving that the N1-propyl group is successfully displacing ordered water molecules from the receptor's hydrophobic pocket.
Sources
4,5-dichloro-1-propyl-1H-imidazole proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized chemical assets is just as critical as their application in drug development. 4,5-dichloro-1-propyl-1H-imidazole is a halogenated heterocyclic compound that presents dual operational hazards: the acute toxicity and corrosivity inherent to the imidazole ring, and the environmental risks associated with its chlorinated substituents.
Improper disposal of chlorinated organics can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1][2]. Therefore, this compound requires strict segregation and High-Temperature Incineration (HTI) coupled with alkaline flue gas scrubbing[3].
The following guide provides a self-validating, step-by-step operational framework for the disposal of 4,5-dichloro-1-propyl-1H-imidazole, designed to ensure absolute regulatory compliance and laboratory safety.
Phase 1: Causality-Driven Waste Segregation
The fundamental rule of halogenated waste management is strict isolation. Mixing halogenated compounds with non-halogenated organic waste exponentially increases the volume of waste requiring specialized, high-cost alkaline scrubbing treatments[4].
Step-by-Step Accumulation Protocol:
-
Isolate the Stream: Collect all 4,5-dichloro-1-propyl-1H-imidazole waste (pure form, solutions, and contaminated consumables) in dedicated, chemically compatible containers (e.g., PTFE-lined or heavy-duty HDPE).
-
Prevent Exothermic Incompatibilities: Ensure the waste stream is completely isolated from strong oxidizers, acid anhydrides, and acid chlorides. Imidazoles can react violently with these agents, leading to rapid gas evolution and thermal runaway[5].
-
Manage Headspace: Fill liquid waste containers to a maximum of 75% capacity. This void space accommodates vapor expansion and prevents over-pressurization[6].
-
Validation of Segregation (Self-Validating Step): Before sealing the bulk container, verify that the solvent matrix contains <20% water (if mixed with other solvents)[6]. Document the exact volumetric ratio of the mixture on the hazardous waste label to ensure the downstream disposal contractor applies the correct thermal treatment[4].
Phase 2: Spill Response & Decontamination
A robust spill response must be treated as an emergency localized disposal event. Because deposited combustible dust from imidazole derivatives carries a considerable explosion potential, sweeping or dry-brushing is strictly prohibited[7].
Step-by-Step Decontamination Protocol:
-
Immediate Isolation: In the event of a release outside a certified fume hood, immediately evacuate a 50-foot radius. Ensure that emergency eyewash and shower units are accessible within 10 seconds of the spill zone[5].
-
Mechanical Recovery: For solid/powder spills, recover the material mechanically using spark-proof tools and inert, damp absorbent pads to prevent dust generation[7].
-
Aqueous Wash: Wash the affected surface with copious amounts of water to solubilize and remove trace residues[5].
-
Validation of Decontamination (Self-Validating Step): Monitor the pH of the final wash water; a return to a neutral pH indicates the successful removal of the corrosive imidazole residue. Crucial: Retain all contaminated washing water as hazardous halogenated waste. Under no circumstances should this wash water be discharged into municipal drains[7].
Phase 3: High-Temperature Incineration (HTI) Logistics
Landfilling of halogenated organic waste is strictly prohibited[8]. The only acceptable disposal route is High-Temperature Incineration (HTI) utilizing a multi-stage combustion and scrubbing system[2][3].
Quantitative Operational Parameters for HTI
To guarantee the complete cleavage of the stable imidazole ring and carbon-chlorine bonds, the incineration facility must meet the following stringent parameters:
| Parameter | Operational Threshold | Mechanistic Rationale |
| Primary Incineration Temp | 800°C – 1200°C | Volatilizes and initiates the combustion of the organic matrix within a rotary kiln[1]. |
| Secondary Chamber Temp | > 1200°C | Ensures complete thermal cleavage of C-Cl bonds and the heterocyclic ring[1]. |
| SCC Residence Time | ≥ 2.0 seconds | Provides adequate time and turbulence for complete gas-phase oxidation, minimizing Products of Incomplete Combustion (PICs)[3]. |
| Destruction Efficiency (DE) | > 99.99% | The regulatory minimum required to prevent the environmental release of halogens[3]. |
| Flue Gas Quench Rate | ~ 100°C/s (to < 80°C) | Rapid cooling bypasses the 250–400°C thermodynamic window, preventing the de novo reformation of dioxins[1][2]. |
Step-by-Step HTI Workflow:
-
Primary Combustion: The waste is introduced into a rotary kiln (800°C–1200°C), where the solid/liquid matrix is atomized and combusted[1].
-
Secondary Combustion Chamber (SCC): Volatile gases are routed to the SCC (>1200°C). An excess of oxygen and a 2-second residence time ensure >99.99% destruction efficiency[1][3].
-
Alkaline Scrubbing: The combustion of chlorinated imidazoles generates hydrochloric acid (HCl) and nitrogen oxides (NOx). The exhaust gas must be rapidly quenched and passed through a lime slurry spray dryer absorber (SDA) to neutralize these acid gases before atmospheric release[3].
Disposal Workflow Visualization
Workflow for the segregation and high-temperature incineration of halogenated imidazole waste.
References
- 4: An emergency eyewash unit must be within fifty feet...
- Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG Chemos (chemos.de)
- Singapore ECO Special Management Pte Ltd Hazardous Municipal Solid Waste Inciner
- Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste Centre for Environmental Rights (cer.org.za)
- Hazardous Materials Disposal Guide | Nipissing University Nipissing University (nipissingu.ca)
- Disposal of Gaseous Ozone-Depleting Substances (ODS)
- Hazardous Waste Guide | UTIA Safety Office University of Tennessee (tennessee.edu)
- Taking care of hazardous waste - Veolia UK Veolia (veolia.co.uk)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
